Ferric ammonium citrate,brown
Description
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Properties
CAS No. |
1385-57-5 |
|---|---|
Molecular Formula |
Fe(NH4)2H(C6H5O7)2 |
Origin of Product |
United States |
Position of Complex Iron Citrate Compounds in Contemporary Chemical Research
Complex iron citrate (B86180) compounds are a focal point of modern research due to their crucial role in biological systems and their versatile chemical properties. researchgate.netnih.gov Citric acid is a natural and ubiquitous chelator, forming stable complexes with iron(III) and rendering it soluble and bioavailable under physiological conditions, which is critical for most living organisms. nih.gov The coordination chemistry of these complexes is intricate, with the potential for mononuclear, dinuclear, trinuclear, and even larger polynuclear structures depending on factors like pH and the iron-to-citrate ratio. researchgate.netresearchgate.net
Researchers are actively investigating the speciation of iron(III) citrate in aqueous solutions to understand how these different forms influence iron uptake and transport in biological systems, from bacteria to mammals. researchgate.netnih.govresearchgate.net Techniques such as Mössbauer spectroscopy, electron paramagnetic resonance (EPR), and electrospray ionization mass spectrometry (ESI-MS) are employed to probe the structure and nuclearity of these complexes in solution. researchgate.netresearchgate.net These studies are fundamental to understanding processes like the transport of non-transferrin-bound iron in blood plasma and iron uptake in plants. nih.govacs.org The redox properties of iron-citrate complexes are also under intense scrutiny, as their ability to cycle between ferric (Fe³⁺) and ferrous (Fe²⁺) states is central to their biological function and potential pro-oxidant activities. acs.orgpatsnap.com
Historical Trajectories and Initial Scientific Discoveries
The history of ferric ammonium (B1175870) citrate (B86180) is closely linked to early advancements in photography and medicine. One of its earliest significant applications was in the cyanotype photographic process, invented by Sir John Herschel in 1842. acs.org This process, which produces the characteristic "blueprint" image, relies on the light sensitivity of ferric ammonium citrate. acs.orgbritannica.com When exposed to light, the ferric (Fe³⁺) iron in the citrate complex is reduced to its ferrous (Fe²⁺) state. acs.orgbritannica.com This reduced iron then reacts with potassium ferricyanide (B76249) to form the insoluble, stable blue pigment known as Prussian blue. acs.org
Beyond photography, mixtures of iron, ammonia (B1221849), and citric acid have been recognized for many years for their greater solubility compared to ferric citrate, leading to their use in medicinal preparations. google.com Historically, the compound was prepared by reacting ferric hydroxide (B78521) with citric acid, followed by treatment with ammonium hydroxide. nih.govchemicalbook.com The stoichiometry of these reactants determines the final form of the product, yielding either the brown or green variant. nih.govchemicalbook.com The brown form is characterized by a higher iron content compared to the green form. chemicalbook.comfao.org Early 20th-century patents describe methods to produce crystalline forms of ferric ammonium citrate, which were noted to be more stable and less hygroscopic than the amorphous versions known at the time. google.com
Overview of Current Academic Research Directions and Interdisciplinary Relevance
Unraveling the Intrinsic Structural Heterogeneity of Ferric Ammonium Citrate, Brown
The structural characterization of ferric ammonium citrate, brown, is complicated by its inherent variability and lack of a defined crystalline form. It is officially recognized as a complex salt with an undetermined structure. acs.orgresearchgate.netnih.gov
Ferric ammonium citrate, brown, is a classic example of a non-stoichiometric compound, meaning its elemental composition is not fixed in simple, whole-number ratios. Its preparation involves the reaction of freshly prepared ferric hydroxide (B78521) with citric acid and ammonium hydroxide. bioiron.org This process yields a product that is not a well-defined chemical in the molecular sense but rather a mixture whose final composition depends on the stoichiometry of the initial reactants. acs.orgresearchgate.net The result is a substance that is chemically inconsistent, with iron content reportedly ranging from 14% to 28% across different samples. wikipedia.org
Structurally, the compound is amorphous, meaning it lacks the long-range ordered structure of a crystal. It cannot be isolated as crystals, but rather as an amorphous powder or as glassy, reddish-brown or garnet-red scales or granules. acs.orgwikipedia.org X-ray diffraction (XRD) studies confirm this characteristic; amorphous brown ferric ammonium citrate shows no sharp diffraction lines, a hallmark of non-crystalline materials. This amorphous quality is in contrast to some crystalline forms that have been synthesized under specific laboratory conditions, which exhibit different properties, such as lower hygroscopicity.
Ferric ammonium citrate exists in two primary forms: brown and green. The key distinctions between them lie in their chemical composition and the pH of the solution from which they are produced. bioiron.orgbioiron.org The brown form is typically obtained from an alkaline solution, whereas the green form precipitates from an acidic one. bioiron.org
The most significant difference is the relative content of iron, ammonia, and citric acid. The brown form is characterized by a higher iron content compared to the green form. bioiron.orgpatsnap.com Conversely, the green form contains a higher concentration of citric acid. bioiron.org
Table 1: Comparative Composition of Ferric Ammonium Citrate, Brown vs. Green
| Component | Ferric Ammonium Citrate, Brown | Ferric Ammonium Citrate, Green |
| Iron (Fe) | 16.5% - 18.5% | 14.5% - 16.0% |
| Ammonia (NH₃) | ~9.0% | ~7.5% |
| Citric Acid | ~65.0% | ~75.0% |
| Data sourced from multiple references. nih.govbioiron.orgatamanchemicals.com |
While both are coordination complexes of iron(III), ammonium, and citrate ions, these compositional variances are responsible for their different colors and properties. patsnap.comd-nb.info The brown color of the brown form is likely due to the presence of certain Fe(III)-oxido/hydroxido species coexisting with the primary citrate complexes. bioiron.org
Identification and Characterization of Component Iron-Citrate Complexes
Significant research has revealed that the major component in commercial brown ferric ammonium citrate is a trinuclear (three-iron-atom) ferric citrate complex, identified as [Fe₃(cit)₄H]⁶⁻. bioiron.orgbioiron.org This finding was crucial in beginning to define the specific chemical species within the bulk material. The structure of this trinuclear complex was elucidated by crystallizing it with a counterion, [Cr(urea)₆]³⁺, allowing for detailed analysis. bioiron.org
Mössbauer spectroscopy of related polynuclear ferric citrate systems, believed to be trinuclear, shows a single doublet component, which is consistent with findings for other trinuclear iron carboxylate complexes. These advanced spectroscopic methods are essential for probing the local environment of the iron atoms within the amorphous solid. d-nb.infonih.gov While XRD is used to confirm the amorphous bulk nature of the commercial product, its application in identifying specific species is limited unless a crystalline derivative can be formed. researchgate.net
The identified trinuclear complex, [Fe₃(cit)₄H]⁶⁻, is itself composed of smaller units. bioiron.org It contains a dinuclear (two-iron-atom) subunit where two ferric ions are bridged by two alkoxido oxygen atoms from two different citrate ligands. bioiron.org The non-bonding distance between these two iron atoms (Fe2 and Fe3) is approximately 3.122 Å. bioiron.org
It is noteworthy that while the trinuclear complex is the major component of the brown form, the green form is a mixture of this trinuclear species and a separate dinuclear complex, [Fe₂(Hcit)₃]³⁻, in roughly a 1:1 ratio. bioiron.orgbioiron.org This further highlights the chemical distinctions between the two varieties of ferric ammonium citrate.
Within the primary trinuclear complex, [Fe₃(cit)₄H]⁶⁻, the three iron(III) centers each possess a nearly octahedral coordination geometry. bioiron.org The iron atoms are bridged by four alkoxide oxygen atoms from the citrate ligands, forming a central Fe₃O₄ core. bioiron.org
This core structure consists of the dinuclear subunit mentioned previously, with a third iron atom (Fe1) connected to the other two through single alkoxido bridges. bioiron.org The deprotonated hydroxyl group and two of the three carboxylate groups of the citrate ligands coordinate to the ferric centers. researchgate.net The iron is in the high-spin ferric (Fe³⁺) state, a finding supported by Mössbauer and electron paramagnetic resonance (EPR) spectroscopy studies on related ferric citrate systems. bioiron.orgnih.gov This coordination environment, featuring bridging by both carboxylate and deprotonated alcohol groups of the citrate, allows for the formation of these stable, multinuclear complexes that define the substance. researchgate.net
Theoretical Chemistry Approaches to Complex Stability and Reactivity
Theoretical chemistry provides powerful tools to understand the intricate behavior of ferric ammonium citrate in solution. By employing computational models, researchers can gain insights into the stability of different iron-citrate species and their dynamic interactions, which are often difficult to probe experimentally.
Ligand Exchange Dynamics and Equilibria in Aqueous Systems
The aqueous chemistry of ferric citrate is characterized by a complex interplay of various species, including mononuclear and polynuclear complexes. rsc.orgresearchgate.net The relative concentrations of these species are highly dependent on factors such as pH and the molar ratio of iron to citrate. rsc.orgresearchgate.net
Studies on the kinetics of ligand exchange reactions involving ferric citrate complexes have revealed the dynamic nature of these systems. For instance, the exchange of citrate ligands with other chelators, such as desferrioxamine B (DFB), has been investigated to understand the mechanisms of iron uptake and transport. researchgate.netnih.gov Research at a pH of 8.0 and high citrate-to-iron molar ratios has shown that mononuclear ferric citrate complexes, specifically mono- and dicitrate species, are the primary participants in ligand exchange with DFB. researchgate.netnih.gov
The proposed kinetic model for this ligand exchange involves several pathways:
Direct association of the incoming ligand (DFB) with the ferric dicitrate complex. researchgate.netnih.gov
Dissociation of one citrate molecule from the parent complex, followed by the association of DFB with the resulting ferric monocitrate complex. researchgate.netnih.gov
Sequential dissociation of two citrate molecules, leading to the complexation of the hydrated iron ion by DFB. researchgate.netnih.gov
The stability of ferric citrate complexes is a key factor in these exchange dynamics. Quantum chemistry calculations, such as those using the B3LYP functional, have been employed to compare the stability of ferric citrate with other iron complexes, like ferric EDTA. mdpi.com These theoretical studies have indicated that the ferric EDTA complex is thermodynamically more stable than the ferric citrate complex, which has implications for processes like the environmental degradation of certain compounds where the release of iron is a critical step. mdpi.com
The intricate equilibria in aqueous ferric citrate solutions involve various species, and their relative abundance shifts with changes in pH and reactant concentrations. pnas.orgresearchgate.net Speciation diagrams generated using thermodynamic data can predict the predominant forms of ferric citrate under specific conditions. pnas.org For example, at a neutral pH, different molar ratios of iron to citrate can favor the formation of species like dinuclear ([Fe₂Cit₂]²⁻), trinuclear ([Fe₃Cit₃]³⁻), or mononuclear ([Fe(Cit)₂]⁵⁻) complexes. pnas.org
Table 1: Factors Influencing Ligand Exchange Dynamics in Aqueous Ferric Citrate Systems
| Factor | Influence on Ligand Exchange | Research Findings |
| pH | Affects the speciation of ferric citrate complexes, thereby influencing which species are available for ligand exchange. rsc.orgresearchgate.netpnas.org | At pH 8.0, mononuclear mono- and dicitrate ferric complexes are the major species in ligand exchange with DFB. researchgate.netnih.gov |
| Iron-to-Citrate Molar Ratio | Determines the relative concentrations of mononuclear and polynuclear ferric citrate species. rsc.orgresearchgate.netpnas.org | High citrate-to-iron ratios favor the formation of mononuclear complexes. scienceforecastoa.com |
| Ionic Strength | An increase in ionic strength generally decreases the overall ligand exchange rate. researchgate.net | A significant decrease in the exchange rate was observed at lower ionic strengths (<0.1 M). researchgate.net |
| Incoming Ligand | The nature of the incoming ligand and its affinity for iron dictate the reaction mechanism and kinetics. | Desferrioxamine B (DFB) can associate with ferric citrate complexes through adjunctive pathways. researchgate.netnih.gov |
Computational Modeling of Iron-Citrate Polymeric Structures
Computational modeling is an indispensable tool for elucidating the three-dimensional structures of iron-citrate polymers, which are known to form in aqueous solutions. oup.compublicationslist.org The complexity of these systems, with the potential for multiple iron centers and various coordination modes of the citrate ligand, makes experimental structural determination challenging.
Theoretical calculations, such as those employing density functional theory (DFT) with functionals like B3LYP, have been used to optimize the molecular geometries of these polymeric species. oup.com For example, the structure of a tri-iron(III), tri-citrate complex, (Fe₃OCit₃)²⁻, has been modeled assuming a C₃h symmetry. oup.com Such models provide insights into the bonding and spatial arrangement of the atoms within the polymer.
Electrospray ionization mass spectrometry (ESI-MS) coupled with computational modeling has been instrumental in identifying and characterizing different iron-citrate species in solution. oup.compublicationslist.org This integrated approach allows for the correlation of experimentally observed mass-to-charge ratios with theoretically predicted structures. oup.compublicationslist.orgresearchgate.net Through this method, dinuclear species such as [Fe(III)₂Cit₂]²⁻ and [Fe(III)₂Cit₂H]⁻ have been identified in standard solutions. oup.compublicationslist.org
The formation of these polymeric structures is highly dependent on the solution conditions. At different iron-to-citrate ratios and pH values, the equilibrium can shift between various mononuclear and polynuclear forms. scienceforecastoa.com For instance, at higher ratios of citrate to iron, the formation of mononuclear species like [Fe(Cit)₂]⁵⁻ is favored. scienceforecastoa.com
The structural models derived from computational chemistry also help in understanding the reactivity of these complexes. The coordination environment of the iron centers, as predicted by the models, can explain their behavior in biological and chemical processes. For example, the proposed structure of a triferric tricitrate complex has been used to understand its interaction with bacterial iron uptake proteins. pnas.org
Table 2: Computationally Modeled Iron-Citrate Polymeric Species
| Species | Proposed Formula | Computational Method | Key Structural Features |
| Dinuclear Iron-Citrate | [Fe(III)₂Cit₂]²⁻ | ESI-MS, SigmaFit™ algorithm | Two iron atoms and two citrate molecules. oup.compublicationslist.org |
| Dinuclear Iron-Citrate (Protonated) | [Fe(III)₂Cit₂H]⁻ | ESI-MS, SigmaFit™ algorithm | Two iron atoms, two citrate molecules, and one proton. oup.compublicationslist.org |
| Trinuclear Iron-Citrate | (Fe₃OCit₃)²⁻ | DFT (B3LYP/LanL2DZ) | Oxo-bridged tri-iron core with C₃h symmetry. oup.com |
| Trinuclear Iron-Citrate | [Fe₃(Cit)₃]³⁻ | HySS (Hyperquad Simulation and Speciation) | Proposed structure in neutral aqueous solution. pnas.org |
Optimization of Preparative Chemistry Routes
The traditional synthesis of ferric ammonium citrate involves the reaction of ferric hydroxide with an aqueous solution of citric acid and ammonia. nih.gov The stoichiometry of these reactants and the specific reaction conditions are critical factors that influence the final product's composition and physical state. nih.govcornell.edu
The ratio of ferric hydroxide to citric acid is a determining factor in the formation of the two primary forms of ferric ammonium citrate: brown and green. nih.gov For the brown, reddish-brown, or garnet-red crystalline form, the composition is approximately 16.5% to 18.5% iron, about 9% ammonia, and 65% citric acid. nih.govcornell.edu In contrast, the green form contains 14.5% to 16.0% iron, approximately 7.5% ammonia, and 75% citric acid. nih.govknowde.com
A patented method for producing crystalline brown ferric ammonium citrate specifies the addition of ferric hydroxide to a nearly neutral solution of citric acid and ammonium hydroxide. google.com The initial molar ratio is approximately 1 mole of ferric hydroxide to 0.65 moles of citric acid. google.com Following this, an additional quantity of citric acid is introduced, and the mixture is kept saturated with ammonia to facilitate the crystallization of the brown form. google.com Another embodiment of this method details using approximately 3.6 moles of ferric hydroxide with an initial 2.4 moles of citric acid, followed by the addition of another 1.7 moles of citric acid, all while maintaining ammonia saturation. google.com
The table below summarizes the reactant ratios from a patented production method.
| Reactant | Embodiment 1 (moles) | Embodiment 2 (moles) |
| Ferric Hydroxide | 1 | 3.6 |
| Initial Citric Acid | 0.65 | 2.4 |
| Additional Citric Acid | Varies | 1.7 |
| Ammonia | Saturated | Saturated |
| Data sourced from a patented method for crystalline ferric ammonium citrate production. google.com |
The reaction conditions, including pH, temperature, and the final drying process, play a significant role in the synthesis of ferric ammonium citrate. The pH of the reaction mixture is typically maintained between 5 and 8 during the initial addition of ferric hydroxide. google.com For the synthesis of the brown crystalline form, the solution is maintained at a near-neutral pH and is saturated with ammonia. google.com
Temperature control is crucial throughout the process. For instance, in a method starting from iron powder, the initial reaction with citric acid is heated to 80°C. google.com After oxidation, the solution is cooled before neutralization with ammonia. google.com The final drying step is also temperature-sensitive. Drying at temperatures below 80°C is recommended to prevent the decomposition of the product.
The table below outlines the influence of various reaction conditions on the synthesis.
| Condition | Parameter | Influence on Product |
| pH | Maintained between 5 and 8 initially | Critical for the formation of the desired citrate complex. google.com |
| Near-neutral and saturated with ammonia | Promotes the crystallization of the brown form of ferric ammonium citrate. google.com | |
| Temperature | Reaction at 80°C (from iron powder) | Affects reaction kinetics and the formation of the initial ferrous citrate. google.com |
| Drying below 80°C | Prevents thermal decomposition of the final product. | |
| Drying | Evaporation and drying | Isolates the final solid product from the reaction solution. nih.govknowde.comcornell.edu |
Emerging Methodologies for Enhanced Purity and Controlled Formation
Recent innovations in the synthesis of ferric ammonium citrate have focused on achieving higher purity and better control over the crystal formation process. These emerging methodologies often integrate advanced techniques to improve efficiency and product quality. google.com
A novel approach to synthesizing high-purity ferric ammonium citrate involves the use of dialysis to control the release of iron ions. google.com In this method, a specific amount of ferric hydroxide is placed within a dialysis bag, typically made of a collodion (B3344781) membrane. google.com This setup creates a liquid film transmission system that regulates the release speed of ferric ions into the surrounding solution of citric acid and ammonia. google.com By controlling the rate of iron ion release, it is possible to manage the formation quantity of ferric ammonium citrate crystal nuclei and their subsequent growth rate, leading to a more uniform and high-purity product. google.com
Ultrasonic dispersion has been incorporated into the synthesis of ferric ammonium citrate to enhance reaction efficiency. google.com The reactor containing the citric acid and ammonia solution, along with the dialysis bag of ferric hydroxide, is placed in an ultrasonic disperser. google.com The application of ultrasonic waves, typically with a power of 50-300W for a duration of 5-60 minutes, serves to uniformly disperse the reactants and accelerate the reaction progress. google.com This technique contributes to a more efficient and controlled synthesis process. google.com
Following the reaction, reduced pressure distillation, also known as vacuum distillation, is employed for the isolation and purification of the ferric ammonium citrate product. google.com This method allows for the removal of water and any unreacted ammonia at a lower temperature than atmospheric distillation, which is advantageous for heat-sensitive compounds like ferric ammonium citrate. rochester.edu By carrying out the distillation under reduced pressure, the risk of thermal decomposition is minimized, resulting in a higher purity final product. google.comrochester.edu The process typically involves concentrating the reaction mixture to a paste before final drying. google.com
Microstructural Control in Amorphous and Semi-Crystalline Product Generation
Historically, brown ferric ammonium citrate has been known as an amorphous, glassy solid. mikeware.co.uk Traditional synthesis methods, which often involve the reaction of ferric hydroxide with citric acid and subsequent neutralization with ammonia, tend to produce a highly polymeric and variable product. mikeware.co.uknih.gov This variability extends to the iron content, which can range from 16.5% to 18.5%, and results in a product that is deliquescent and difficult to handle in crystalline form. google.comfao.org X-ray diffraction studies of the amorphous form show no sharp lines, confirming the lack of long-range crystalline order. google.com
However, methodological developments have demonstrated that semi-crystalline brown ferric ammonium citrate can be produced. A key factor in achieving crystallinity is the careful control of reactant ratios and reaction conditions. One patented method describes the formation of crystalline brown ferric ammonium citrate by adding ferric hydroxide to a solution of citric acid and ammonium hydroxide in a specific molar ratio (approximately 1 mole of ferric hydroxide to 0.65 moles of citric acid), followed by the addition of more citric acid and saturation of the mixture with ammonia. google.com This process yields a crystalline product with a distinct X-ray diffraction pattern exhibiting numerous sharp lines. google.com The crystalline form is noted to be significantly less hygroscopic than its amorphous counterpart. google.com
Further research into the synthesis of related iron-citrate complexes highlights the importance of parameters such as temperature, reaction time, and the presence of other ions in controlling the final microstructure. For instance, in the hydrothermal synthesis of iron oxides from an ammonium iron(III) citrate precursor, the crystallite size can be tuned by adjusting the reaction temperature and time. researchgate.net Higher temperatures lead to faster crystal growth and larger crystallites. researchgate.net The addition of other iron salts, such as ferric nitrate (B79036), to the precursor solution can also influence the resulting phases and crystallite sizes. researchgate.net
The generation of amorphous versus semi-crystalline brown ferric ammonium citrate is also influenced by the initial state of the iron precursor. The use of freshly precipitated ferric hydroxide, which is often colloidal and highly polymeric, tends to favor the formation of an amorphous product. mikeware.co.uk To achieve a more defined and potentially crystalline structure, alternative methods that avoid the use of polymeric ferric hydroxide have been explored. mikeware.co.uk
A novel approach to producing high-purity, and implicitly more ordered, ferric ammonium citrate involves controlling the release of ferric ions during synthesis. google.com By enclosing ferric hydroxide in a dialysis bag within the reaction mixture containing citric acid and ammonia, the formation and growth of crystal nuclei can be regulated. google.com The application of ultrasonic dispersion during this process further promotes a more uniform reaction environment. google.com
The table below summarizes the influence of key synthesis parameters on the microstructure of the resulting ferric ammonium citrate product.
| Synthesis Parameter | Effect on Microstructure | Resulting Product | Reference |
| Reactant Ratio | Precise molar ratio of approximately 1 mole ferric hydroxide to 0.65 moles citric acid, followed by additional citric acid and ammonia saturation. | Crystalline | google.com |
| Precursor State | Use of highly polymeric, colloidal ferric hydroxide. | Amorphous | mikeware.co.uk |
| Controlled Ion Release | Slow, controlled release of ferric ions using a dialysis membrane. | High-purity, potentially more ordered | google.com |
| Ultrasonic Dispersion | Application of ultrasound during reaction. | Promotes uniform crystal nucleation and growth. | google.com |
| Temperature (in related systems) | Increased temperature during hydrothermal synthesis. | Faster growth, larger crystallites. | researchgate.net |
| Reaction Time (in related systems) | Increased reaction time during hydrothermal synthesis. | Broadened crystallite size distribution. | researchgate.net |
Photochemistry and Historical Applications in Chemical Imaging Research
Fundamental Photoreduction Mechanisms of Ferric Ammonium (B1175870) Citrate (B86180), Brown
The photochemical activity of ferric ammonium citrate is centered on the light-induced reduction of the ferric (Fe³⁺) ion to the ferrous (Fe²⁺) ion. This transformation is the initial and crucial step in image formation in processes like cyanotype.
The photoreduction of the iron(III) center in ferric ammonium citrate is initiated by the absorption of ultraviolet (UV) light. sciencemadness.org This process is a classic example of a ligand-to-metal charge transfer (LMCT). In an LMCT event, a photon excites an electron from one of the ligand orbitals—in this case, the citrate—to a d-orbital of the central metal ion, the ferric iron. rsc.org
The citrate ligand is not merely a passive counter-ion; it is an active participant in the photochemical process. It serves as the electron donor for the reduction of Fe(III). rsc.org Upon absorption of light, the coordinated citrate ligand undergoes oxidative decarboxylation. The initial products of this photo-oxidation are carbon dioxide and acetonedicarboxylic acid, with the latter potentially decomposing further to acetone.
Chemical Principles and Historical Evolution of Cyanotype Process
Discovered by Sir John Herschel in 1842, the cyanotype process is the quintessential application of ferric ammonium citrate's photochemical properties and became widely known for producing blueprints. graphicsatlas.orgsciencemadness.orgrsc.org It is a non-silver process that yields a characteristic cyan-blue image. graphicsatlas.org
The formation of the image in the cyanotype process is the precipitation of an insoluble pigment known as Prussian blue. graphicsatlas.org The kinetics of this reaction are crucial for image formation. Studies on the reaction between ferric ions and ferrocyanide ions to form Prussian blue indicate that the reaction has a first-order dependence on the concentrations of ferrocyanide, Fe(III), and H⁺ ions. scispace.com
The process in cyanotype involves a two-step formation of the final pigment. First, the photogenerated ferrous (Fe²⁺) ions react with the ferricyanide (B76249) ([Fe(CN)₆]³⁻) present in the sensitizer (B1316253) solution. graphicsatlas.org This initial reaction forms an unstable, soluble intermediate, sometimes referred to as Turnbull's blue, which is chemically identical to Prussian blue. libretexts.org This intermediate then undergoes air oxidation, where the ferrous ions are oxidized back to ferric ions, leading to the formation of the stable, insoluble ferric ferrocyanide (Fe₄[Fe(CN)₆]₃) pigment, which constitutes the final image. graphicsatlas.org The rate of this precipitation and subsequent oxidation determines the density and stability of the blue image.
The cyanotype process relies on a sensitizer solution created by mixing ferric ammonium citrate and potassium ferricyanide. shotkit.com100asa.com Paper or another substrate is coated with this solution and dried in the dark. rsc.org
The key steps in image formation are as follows:
Exposure: The sensitized paper is exposed to UV light, typically sunlight. In the exposed areas, the ferric ammonium citrate undergoes photoreduction, converting Fe(III) to Fe(II). graphicsatlas.org
Reaction: The newly formed Fe(II) ions immediately react with the potassium ferricyanide in the surrounding solution. This reaction forms the insoluble Prussian blue pigment. studylib.net
Development: The unexposed areas of the paper still contain the original water-soluble ferric ammonium citrate and potassium ferricyanide. The print is "developed" by washing it in water, which rinses away the unreacted chemicals, leaving the insoluble blue pigment embedded in the paper fibers in the areas that were exposed to light. graphicsatlas.orgrsc.org The result is a stable, negative image where the areas shielded from light remain white, and the exposed areas are a deep cyan-blue. rsc.org
Table 1: Key Reactions in the Cyanotype Process
| Step | Reactants | Products | Catalyst/Condition | Description |
|---|---|---|---|---|
| Photoreduction | Ferric ammonium citrate (Fe³⁺-citrate complex) | Ferrous ion (Fe²⁺) + Oxidized citrate products | UV Light | Light energy drives the reduction of iron(III) to iron(II). |
| Pigment Formation | Ferrous ion (Fe²⁺) + Potassium ferricyanide ([Fe(CN)₆]³⁻) | Ferric ferrocyanide (Prussian blue, Fe₄[Fe(CN)₆]₃) | Water, Air Oxidation | The photogenerated ferrous ions react to form the insoluble blue pigment. |
| Washing/Clearing | Unreacted ferric ammonium citrate and potassium ferricyanide | (Washed away) | Water | Soluble, unexposed chemicals are removed to fix the image. |
Research into Alternative Photoreactive Iron Compounds for Imaging Systems
While ferric ammonium citrate is the classic sensitizer for cyanotypes, research and practice have explored other iron compounds to modify or improve upon iron-based photographic processes. The collective term for these iron-based printing methods is siderotypes. goldstreetstudios.com.au
One of the most significant alternatives is ferric oxalate (B1200264) and its ammonium salt, ammonium iron(III) oxalate . These compounds are used in several historical and contemporary alternative processes, including Kallitypes, Platinotypes, and Palladiotypes. photrio.comadorama.comalternativephotography.com In these processes, the light-induced reduction of Fe(III) to Fe(II) from the oxalate complex is used to subsequently reduce a salt of a noble metal, such as silver, platinum, or palladium, to its metallic state, forming the final image. earlyphotography.co.uk
Mike Ware's "New Cyanotype" process, developed in the 1990s, utilizes ammonium iron(III) oxalate as a direct replacement for ferric ammonium citrate. wordpress.com This formulation is reported to offer a longer tonal range, faster exposure times, and better absorption into the paper fibers compared to the traditional process. wordpress.com Other historical iron-based processes, such as the Argentotype (silver), Chrysotype (gold), and Argyrotype (silver), also rely on the photoreactivity of various ferric carboxylates to produce images from precious metals. goldstreetstudios.com.aualternativephotography.com These alternatives demonstrate the versatility of iron photochemistry in the field of imaging, extending beyond the characteristic blue of the cyanotype.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Ferric ammonium citrate |
| Iron(III) |
| Iron(II) |
| Citrate |
| Potassium ferricyanide |
| Ferric-ferrocyanide (Prussian Blue) |
| Carbon dioxide |
| Acetonedicarboxylic acid |
| Acetone |
| Ferrous ferricyanide |
| Ferric ferrocyanide |
| Ammonium Iron(III) Oxalate |
| Ferric oxalate |
| Silver nitrate (B79036) |
| Tartaric acid |
| Rochelle salt |
| Borax |
| Potassium chloroplatinite |
| Potassium oxalate |
| Hydrochloric acid |
Comparative Photochemical Efficiencies with Other Iron(III) Salts (e.g., Ammonium Ferric Oxalate)
The photochemical efficiency of ferric ammonium citrate, particularly the brown form, is a cornerstone of traditional cyanotype photography. Its ability to undergo photoreduction from iron(III) to iron(II) upon exposure to ultraviolet light is the fundamental principle of this historic process. However, its efficiency has been compared to other iron(III) salts, most notably ammonium ferric oxalate, which forms the basis of the "New Cyanotype" process developed by Mike Ware. laboldtech.eupradipmalde.com
Ammonium ferric oxalate generally exhibits a higher photochemical efficiency than ferric ammonium citrate. This increased efficiency translates to several practical advantages in photographic applications, including significantly shorter exposure times. pradipmalde.commikeware.co.uk The "New Cyanotype" process, which utilizes ammonium ferric oxalate, can be about four times faster than traditional cyanotype formulas that use commercial ferric ammonium citrate. mikeware.co.uk This is attributed to the well-defined crystalline structure and consistent composition of ammonium ferric oxalate, which allows for a more reliable and rapid photoreduction process. mikeware.co.ukhomescience.net In contrast, ferric ammonium citrate is an amorphous compound with a variable composition, which can lead to inconsistencies in its photochemical behavior. mikeware.co.uk
The enhanced light sensitivity of ammonium ferric oxalate also allows for a longer tonal range and a higher maximum density in the final print, contributing to a richer and more detailed image. pradipmalde.com Furthermore, the sensitizer solution made with ammonium ferric oxalate has a much longer shelf-life and is less prone to mold growth compared to solutions made with ferric ammonium citrate. pradipmalde.comwordpress.com The ammonium ferric oxalate is also more readily absorbed by paper fibers, leading to less of the image-forming substance washing away during processing. wordpress.com
The table below summarizes the key differences in photochemical and practical efficiencies between ferric ammonium citrate and ammonium ferric oxalate in the context of cyanotype printing.
Table 1: Comparison of Ferric Ammonium Citrate and Ammonium Ferric Oxalate in Cyanotype Processes
| Feature | Ferric Ammonium Citrate (Brown) | Ammonium Ferric Oxalate |
|---|---|---|
| Photochemical Efficiency | Lower | Higher |
| Exposure Time | Longer | Shorter (approx. 4x faster) mikeware.co.uk |
| Sensitizer Shelf-Life | Shorter, prone to mold | Longer, more stable pradipmalde.comwordpress.com |
| Tonal Range | Good | Excellent, longer scale pradipmalde.com |
| Maximum Density | Good | Higher |
| Paper Absorption | Sits more on the surface | Better penetration into fibers wordpress.com |
| Chemical Consistency | Variable, amorphous mikeware.co.uk | Consistent, crystalline mikeware.co.uk |
Modern Analytical Characterization of Historical Photo-Reproductive Processes
The study of historical photographic processes, including those utilizing ferric ammonium citrate such as the cyanotype, has been greatly advanced by the application of modern, non-destructive analytical techniques. These methods allow for the detailed characterization of the chemical composition of photographs, providing insights into the materials used, the methods of their creation, and the degradation processes they have undergone over time.
X-ray Fluorescence (XRF) spectroscopy is a powerful tool for elemental analysis and is frequently used to identify the key elements present in a photograph. In the context of cyanotypes, XRF can detect the presence of iron in the Prussian blue pigment (ferric ferrocyanide), which forms the image. nipne.ro This technique can be used to map the distribution of elements across the surface of the photograph, helping to reveal the original image even in cases of severe fading or deterioration. wiley.comcornell.edumdpi.com For instance, micro-XRF has been employed to analyze 19th-century daguerreotypes, successfully revealing latent images by mapping the distribution of mercury. wiley.comcornell.edu
Fourier-transform infrared (FTIR) spectroscopy provides information about the molecular composition of the materials. In the analysis of historical photographs, FTIR can be used to identify the binder used (such as gelatin or albumen), the composition of the paper support, and the presence of any coatings or varnishes. nipne.ro In cyanotypes, attenuated total reflectance (ATR)-FTIR can be used to identify the characteristic spectral signature of the Prussian blue pigment. researchgate.net
These spectroscopic techniques are often used in conjunction with other analytical methods, such as optical microscopy and UV photography , to provide a comprehensive understanding of the photograph as a physical and chemical object. nipne.ro By analyzing both historical and modern reproductions, researchers can gain insights into the long-term stability of these images and develop better strategies for their conservation. culturalheritage.org The data gathered from these analyses can help to authenticate and date photographs, as well as to understand the specific variations in chemical processes used by different photographers. denverlibrary.org
The table below outlines some of the modern analytical techniques used in the characterization of historical photo-reproductive processes involving ferric ammonium citrate.
Table 2: Modern Analytical Techniques for Historical Photograph Characterization
| Analytical Technique | Information Obtained | Application to Ferric Ammonium Citrate Processes (e.g., Cyanotype) |
|---|---|---|
| X-ray Fluorescence (XRF) Spectroscopy | Elemental composition | Identification and mapping of iron in Prussian blue pigment. nipne.ro |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Molecular composition, identification of organic and inorganic compounds | Identification of Prussian blue, binders, and paper composition. nipne.roresearchgate.net |
| Optical Microscopy | Surface morphology, fiber structure | Examination of pigment particles and their interaction with the paper support. nipne.ro |
| UV Photography | Identification of varnishes and areas of degradation | Revealing alterations and fading not visible under normal light. nipne.ro |
| Scanning Electron Microscopy (SEM) | High-resolution surface imaging and elemental analysis (with EDX) | Detailed examination of the microstructure of the image and paper fibers. denverlibrary.org |
Applications in Materials Science and Catalytic Research
Precursor Utilization in Iron Oxide Nanomaterial Synthesis
Ferric ammonium (B1175870) citrate (B86180) is a key iron source for the fabrication of sophisticated iron oxide nanostructures, including both thin films and nanoparticles. Its high solubility in water and the complexing nature of the citrate ligand facilitate controlled synthesis pathways.
The Successive Ionic Layer Adsorption and Reaction (SILAR) method offers a simple, room-temperature approach to deposit thin films on various substrates. Ferric ammonium citrate has been successfully employed as a precursor in this technique for creating iron oxide thin films. The process involves the sequential immersion of a substrate, such as silicon (111), into a cationic precursor solution (containing ferric ammonium citrate) and an anionic precursor solution, with a rinsing step in between each immersion. This cycle-based deposition allows for precise control over the film's thickness. Subsequent annealing of the deposited films, either through hydrothermal methods or furnace heating, is performed to crystallize the iron oxide and modify its surface structure and magnetic properties.
Hydrothermal synthesis is a prevalent method for producing crystalline nanoparticles. Ferric ammonium citrate is an effective precursor for the low-temperature hydrothermal synthesis of iron oxide nanoparticles. In this method, an aqueous solution of ferric ammonium citrate is sealed in an autoclave and heated. This process can yield homogenous magnetite (Fe₃O₄) nanoparticles. researchgate.net Interestingly, while the precursor contains only iron in the +3 oxidation state (Fe³⁺), the formation of Fe₃O₄, which contains both Fe²⁺ and Fe³⁺, can occur through reduction processes during the hydrothermal treatment. However, recent studies suggest that under certain conditions, the primary product of this synthesis is maghemite (γ-Fe₂O₃), a phase of iron oxide with only Fe³⁺ ions. The specific phase obtained can be influenced by reaction parameters such as temperature, time, and the presence of reducing or oxidizing agents.
A suite of analytical techniques is employed to characterize the iron oxide nanostructures synthesized from ferric ammonium citrate, confirming their morphology, composition, and physical properties.
Microscopy Techniques : Atomic Force Microscopy (AFM) is utilized to examine the micro-scale surface topography and structure of the iron oxide thin films produced by the SILAR method. researchgate.net For nanoparticles, Transmission Electron Microscopy (TEM) is essential for visualizing their size, shape, and distribution. researchgate.net For instance, TEM has confirmed the synthesis of homogenous Fe₃O₄ nanoparticles with diameters around 4 nm. researchgate.net
Spectroscopic and Diffraction Techniques : X-ray Diffraction (XRD) is a fundamental tool for determining the crystal structure and phase identity of the synthesized materials, distinguishing between phases like magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). Fourier-transform infrared spectroscopy (FTIR) is used to identify functional groups on the surface of the nanoparticles and confirm the presence of Fe-O bonds, which are characteristic of iron oxides. mdpi.comresearchgate.net
The table below summarizes the characterization of iron oxide nanomaterials synthesized using ferric ammonium citrate as a precursor.
| Nanostructure Type | Synthesis Method | Characterization Technique | Key Findings | Reference |
|---|---|---|---|---|
| Iron Oxide Thin Films | SILAR | Atomic Force Microscopy (AFM) | Reveals changes in micro-scale surface structures post-annealing. | researchgate.net |
| Iron Oxide Nanoparticles | Hydrothermal | Transmission Electron Microscopy (TEM) | Confirmed synthesis of homogenous Fe₃O₄ nanoparticles with ~4 nm diameter. | researchgate.net |
| Iron Oxide Nanoparticles | Hydrothermal | X-ray Diffraction (XRD) | Identifies crystalline phases (e.g., Fe₃O₄, γ-Fe₂O₃). | researchgate.net |
| Iron Oxide Nanoparticles | Hydrothermal | Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of Fe-O bonds characteristic of iron oxides. | mdpi.com |
Role in Iron-Mediated Catalysis and Oxidative Processes
The iron component of ferric ammonium citrate enables its participation in catalytic cycles, particularly those involving redox reactions and the generation of highly reactive chemical species.
Ferric ammonium citrate is widely used in cellular studies to induce iron overload conditions, which in turn leads to the generation of Reactive Oxygen Species (ROS). researchgate.netresearchgate.net ROS, such as the hydroxyl radical (•OH), are highly reactive molecules that can cause oxidative damage to cellular components. The ability of iron to cycle between its ferrous (Fe²⁺) and ferric (Fe³⁺) states is central to this process. researchgate.net Studies have shown that treating various cell types with ferric ammonium citrate results in an observable increase in intracellular ROS levels. researchgate.netresearchgate.netscienceopen.com This effect is a cornerstone of research into iron-induced oxidative stress and related cellular pathways like ferroptosis, a form of iron-dependent cell death. researchgate.net
The Fenton reaction involves the generation of hydroxyl radicals from hydrogen peroxide (H₂O₂) catalyzed by ferrous iron (Fe²⁺). Ferric ammonium citrate can participate in Fenton-like reactions where the ferric iron (Fe³⁺) is first reduced to ferrous iron, which then catalyzes the reaction. This process has been observed in biological systems, where ferric ammonium citrate was found to accelerate the Fenton reaction in macrophages. scienceopen.comnih.gov Furthermore, this catalytic property is exploited in environmental remediation. In what is known as the chelate-modified Fenton reaction, ferric ammonium citrate is used to degrade organic pollutants like trichloroethylene (B50587) (TCE) at near-neutral pH. osti.gov The citrate ligand keeps the iron soluble and available for the reaction, overcoming the limitations of the standard Fenton reaction which requires acidic conditions. osti.gov
The table below details research findings related to the catalytic and oxidative properties of ferric ammonium citrate.
| Process | System Type | Role of Ferric Ammonium Citrate | Key Research Finding | Reference |
|---|---|---|---|---|
| ROS Generation | Biological (Porcine Oocytes) | Inducer of Iron Overload | Treatment enhanced intracellular ROS generation and induced mitochondrial dysfunction. | researchgate.net |
| ROS Generation | Biological (Macrophages) | Iron Source | FAC-induced ROS production was linked to metabolic and redox regulation. | scienceopen.comnih.gov |
| ROS Generation | Biological (Human Hepatic Cells) | Inducer of Iron Overload | Increased intracellular ROS levels, leading to apoptosis. | researchgate.net |
| Fenton-like Reaction | Biological (Macrophages) | Iron Catalyst | Accelerated the Fenton reaction, contributing to oxygen consumption and ROS production. | scienceopen.comnih.gov |
| Chelate-Modified Fenton Reaction | Chemical (Aqueous System) | Iron-Chelate Catalyst | Effectively degraded trichloroethylene (TCE) at near-neutral pH. | osti.gov |
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| Ferric ammonium citrate | (NH₄)y[Fex(C₆H₄O₇)] |
| Iron Oxide | FeₓOᵧ |
| Magnetite | Fe₃O₄ |
| Maghemite | γ-Fe₂O₃ |
| Silicon | Si |
| Hydrogen Peroxide | H₂O₂ |
| Trichloroethylene | C₂HCl₃ |
Engineering of Carbon-Based Materials for Electrocatalysis and Adsorption
The unique composition of ferric ammonium citrate, containing iron, nitrogen, and carbon within a single molecular entity, makes it an ideal single-source precursor for creating doped carbon materials. This approach simplifies synthesis procedures and ensures a uniform distribution of heteroatoms within the final carbon matrix.
Synthesis of Iron-Nitrogen Doped Mesoporous Carbons from Ferric Ammonium Citrate Precursors
Researchers have successfully utilized brown ferric ammonium citrate (FAC) as a singular precursor to synthesize iron- and nitrogen-doped mesoporous carbons (Fe-N-MCs). The synthesis is typically achieved through a direct carbonization or pyrolysis process in an inert atmosphere. researchgate.netresearchgate.net During this high-temperature treatment, the organic citrate and ammonia (B1221849) components decompose to form a nitrogen-doped carbon structure, while the ferric ions are reduced to form iron-based nanoparticles (such as Fe₃O₄ or Fe/Fe₃C) embedded within the carbon matrix. researchgate.netnih.gov
The properties of the resulting Fe-N-MCs are highly dependent on the pyrolysis temperature. researchgate.net Higher temperatures can influence the specific surface area, pore size distribution, and the content of nitrogen, all of which are critical parameters for the material's performance in applications like electrocatalysis and energy storage. researchgate.netresearchgate.net For instance, one study demonstrated that direct carbonization of FAC yields materials with a large Brunauer–Emmett–Teller (BET) surface area, bimodal porosity, and significant nitrogen self-doping. researchgate.net
These synthesized materials exhibit excellent potential as electrodes for supercapacitors and as catalysts for the oxygen reduction reaction (ORR), a key process in fuel cells. researchgate.netnih.gov The high specific capacitance and catalytic activity are attributed to the synergistic effects of the large surface area, porous structure, and the presence of both nitrogen and iron active sites. nih.govacs.org
Table 1: Properties of Nitrogen-Self-Doped Mesoporous Carbons from Ferric Ammonium Citrate (FAC) Precursor (Note: The following is an example table based on representative findings in the field and may not reflect a single specific study.)
| Sample ID (Precursor-Temp °C) | BET Surface Area (m²/g) | Nitrogen Content (wt.%) | Pore Characteristics | Application Performance (Example) |
| FAC-600 | 489 | 1.8 | Hollow graphitic nanoshells | Optimal for Oxygen Reduction Reaction (ORR) researchgate.net |
| FAC-700 | up to 1021 | 3.86 | Bimodal (pores at ~2 and 9 nm) | Specific Capacitance of 225 F/g at 1 A/g researchgate.net |
| FAC-800 | ~600 | ~3.0 | Mesoporous | High stability with 93.92% capacitance retention researchgate.net |
Directed Growth of Carbon Nanotubes via Iron-Citrate Functionalization
The synthesis of carbon nanotubes (CNTs) relies on the presence of metallic catalyst nanoparticles, with iron being one of the most common and effective catalysts. researchgate.net Ferric ammonium citrate serves as an excellent precursor for generating these iron nanoparticles in a controlled manner. The process of using such a compound to create catalytic sites for CNT growth is a form of iron-citrate functionalization.
The general mechanism involves depositing the ferric ammonium citrate onto a substrate and then using a thermal treatment, such as calcination or pyrolysis, to decompose the compound. This decomposition removes the organic and ammonia components, leaving behind finely dispersed iron or iron oxide nanoparticles that act as seeds for CNT growth. nih.gov
The subsequent growth of CNTs is typically carried out via chemical vapor deposition (CVD). In this process, a carbon-containing gas (a hydrocarbon such as acetylene (B1199291) or methane) is introduced at high temperatures. nih.gov The iron nanoparticles catalyze the decomposition of the hydrocarbon gas, and the resulting carbon atoms precipitate to form the cylindrical, graphitic structure of a carbon nanotube. mdpi.com
The characteristics of the resulting CNTs—such as their diameter, length, and density—are strongly influenced by the size and distribution of the iron catalyst particles, which can be controlled by the initial concentration and deposition method of the ferric ammonium citrate precursor. nih.gov This method allows for the directed growth of CNTs on various substrates, enabling the fabrication of advanced materials and devices for electronics, sensors, and composite materials. researchgate.net
Table 2: Typical Parameters for CVD Growth of Carbon Nanotubes Using an Iron-Based Catalyst
| Parameter | Description | Typical Values/Materials |
| Catalyst Precursor | Source of iron nanoparticles. | Ferric ammonium citrate, Ferric nitrate (B79036) nih.gov |
| Substrate | Material on which CNTs are grown. | Silicon, Silicon dioxide, Alumina researchgate.net |
| Carbon Source | Gas that provides carbon for CNT formation. | Acetylene (C₂H₂), Methane (CH₄), Ethylene (C₂H₄) nih.govbolton.ac.uk |
| Growth Temperature | Temperature required for catalyst activation and carbon decomposition. | 600 - 900 °C mdpi.com |
| Carrier Gas | Inert or reducing gas to transport the carbon source. | Argon (Ar), Helium (He), Hydrogen (H₂) nih.gov |
Research Applications in Complex Biological and Environmental Systems Mechanistic and Methodological Focus
Role in Chemically Defined Cell Culture Media Research
In the biopharmaceutical industry, particularly in the production of recombinant proteins using Chinese Hamster Ovary (CHO) cells, the composition of the cell culture medium is a critical factor that influences cell growth, viability, and the quality of the final product. nih.govnih.gov Ferric ammonium (B1175870) citrate (B86180) is often used as an iron supplement, an essential nutrient for cellular processes. nih.govnih.gov However, research has revealed that its impact is more complex than simply providing iron.
The choice of iron source in a cell culture medium can have significant consequences for cell line performance and the critical quality attributes (CQAs) of the therapeutic proteins produced. nih.gov Studies comparing the addition of ferric ammonium citrate (FAC) to ferric citrate (FC) in CHO cell cultures have shown major differences in cell performance and the glycosylation patterns of recombinant monoclonal antibodies (mAbs) and fusion proteins. nih.govnih.gov Supplementation with certain batches of FAC led to improved cell growth, prolonged cell viability, and higher product titers compared to cultures grown with FC. nih.gov
Furthermore, the glycosylation profile—a critical quality attribute that affects the efficacy and safety of therapeutic proteins—was also altered. nih.gov For instance, the use of FAC was linked to changes in galactosylation levels of the recombinant proteins. nih.gov Other research has also demonstrated that supplementing a base medium like RPMI with ammoniacal ferric citrate can help maintain a constant macroglycosylation pattern of recombinant interferon-gamma (IFN-γ) during batch cultures, preventing the increase in non-glycosylated forms that can occur in unsupplemented media. nih.gov
Detailed investigation into the root cause of the performance differences between iron sources revealed that impurities, rather than the iron compound itself, were responsible for the observed effects. nih.gov Analysis of the raw materials using inductively coupled plasma mass spectrometry (ICP-MS) identified varying levels of elemental impurities. nih.govnih.gov
One pivotal study proved that manganese, present as an impurity in the ferric ammonium citrate raw material, was the primary factor behind the enhanced cell growth, increased titer, and altered glycosylation levels. nih.govnih.gov Interestingly, the effects of manganese and iron on cell performance and protein glycosylation were found to be contrary. nih.gov In a different cell culture platform, a similar investigation identified copper impurity in the FAC source as the reason for improved cell performance. researchgate.net These findings underscore that the impact of raw material impurities can vary depending on the specific cell line and media formulation. researchgate.netresearchgate.net The ammonium component of FAC was determined not to be involved in the observed differences in cell line performance and glycosylation. nih.govnih.gov
| Parameter | Effect of High-Impurity Ferric Ammonium Citrate (e.g., Manganese) | Effect of Low-Impurity Iron Source (e.g., Ferric Citrate) | Reference |
|---|---|---|---|
| Cell Growth & Viability | Increased cell growth and prolonged viability | Baseline performance | nih.gov |
| Product Titer | Increased titer of recombinant protein | Baseline performance | nih.gov |
| Protein Glycosylation | Altered glycosylation levels (e.g., increased galactosylation) | Baseline glycosylation pattern | nih.gov |
| Identified Root Cause | Manganese (or other metal) impurity | N/A (purer source) | nih.govresearchgate.net |
The discovery of the significant impact of trace metal impurities in iron sources has major implications for the optimization of cell culture media. contentstack.combiopharminternational.com To ensure consistent and reproducible cell culture processes, it is crucial to control the effects of iron and trace elements like manganese independently. nih.govnih.gov This can be achieved by using low-impurity iron raw materials and then adding specific trace elements as needed to achieve the desired cellular performance and product quality attributes. nih.govnih.gov This approach decouples the effects of the primary nutrient (iron) from the potent effects of trace element impurities, allowing for more precise control over the manufacturing process and minimizing batch-to-batch variability. researchgate.net By carefully managing the elemental composition of the media, developers can optimize formulations to consistently produce recombinant proteins with specific, desired glycosylation profiles. contentstack.com
Challenges in Characterization, Reproducibility, and Future Research Directions
Addressing Reproducibility and Standardization in Research Protocols
The lack of a defined structure for Ferric Ammonium (B1175870) Citrate (B86180), brown, directly impacts the ability of researchers to standardize protocols and reproduce results. This variability can introduce significant, often unacknowledged, variables into experiments.
Implications of the "Ill-Characterized" Nature on Experimental Consistency
Ferric Ammonium Citrate, brown, is officially described as a complex salt of undetermined structure. bioiron.orgfao.orgfao.org It is prepared by reacting ferric hydroxide (B78521) with citric acid and ammonia (B1221849), but the exact stoichiometry and the resulting molecular arrangement are not precisely known. nih.gov Commercial preparations are defined by their performance specifications, such as iron content, rather than a definitive chemical formula. nih.gov For instance, the brown form is generally composed of 16.5% to 18.5% iron, approximately 9% ammonia, and about 65% citric acid. bioiron.orgnih.gov
This "ill-characterized" nature has profound implications for experimental consistency. Researchers using the compound as a source of iron in biological studies may find that different batches lead to varied cellular responses. nih.govresearchgate.net This variability can stem from differences in the ratio of iron to citrate, the presence of various iron-citrate complexes, and the potential coexistence of Fe(III)–oxido/hydroxido species that contribute to its brown color. bioiron.org The lack of a precise structural understanding makes it difficult to attribute observed biological or chemical effects to a specific molecular entity, thereby hindering the reproducibility and direct comparison of studies conducted in different laboratories or even at different times within the same lab.
Development of Standardized Analytical Protocols for Research-Grade Materials
To mitigate the issues arising from the compound's inherent variability, the development of standardized analytical protocols for research-grade materials is crucial. While a complete structural definition remains elusive, standardized assays can ensure that different batches of Ferric Ammonium Citrate, brown, meet specific, well-defined criteria.
Current pharmacopeial and food-grade standards focus on quantifying the total iron content, often through simple titration methods. fao.orgfao.org For example, a common assay involves dissolving the compound, adding potassium iodide, and titrating the liberated iodine with sodium thiosulfate (B1220275) to determine the iron concentration. fao.orgfao.org However, for research purposes, more detailed characterization is necessary.
The development of robust protocols could involve a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) methods are being established to quantify the citrate component and separate different iron-containing species. cabidigitallibrary.org Spectrophotometric methods, which are widely accessible, can be standardized for the rapid quantification of iron. google.comgoogle.com Establishing a consensus on a multi-faceted analytical approach—combining elemental analysis, chromatographic separation, and spectroscopic profiling—would allow for a more reliable "fingerprint" of the material, enhancing inter-laboratory consistency and the reliability of research findings. cabidigitallibrary.orgnih.gov
Advanced Analytical Techniques for Comprehensive Characterization
Overcoming the challenges posed by Ferric Ammonium Citrate, brown, requires moving beyond classical analytical methods and embracing advanced techniques capable of probing its complex structure.
Application of Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) Spectroscopy
While direct NMR studies on the bulk material are complex due to the paramagnetic nature of Fe(III) which causes significant signal broadening, NMR can be a valuable tool in specific contexts. For instance, NMR metabolomics has been used to characterize complex mixtures that include Ferric Ammonium Citrate, demonstrating its utility in analyzing the components of a system. researchgate.net
| Technique | Principle | Information Gained for Ferric Ammonium Citrate, brown |
| Electron Spin Resonance (ESR) | Absorption of microwave radiation by unpaired electrons in a magnetic field. sci-hub.ru | Provides data on the oxidation state (Fe³⁺), coordination environment, and magnetic properties of iron centers. nih.govresearchgate.net Helps differentiate between various paramagnetic iron species present in the mixture. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Primarily used to characterize the organic citrate component, though challenges exist due to paramagnetic iron. Can be applied in broader metabolomic studies of systems containing the compound. researchgate.net |
Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry) for Complex Identification
Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is invaluable for characterizing complex, non-volatile molecules without causing them to fragment. wikipedia.orgcolostate.edu ESI-MS has been instrumental in revealing that Ferric Ammonium Citrate is not a single entity but likely a mixture of various iron-citrate complexes. bioiron.orgresearchgate.net
Studies using ESI-MS have identified the presence of several trinuclear ferric citrate complexes in solutions of the compound. bioiron.org Research suggests that the major component in both brown and green forms of Ferric Ammonium Citrate is a trinuclear complex, [Fe₃(cit)₄H]⁶⁻. bioiron.org ESI-MS allows for the detection of these and other polynuclear species in solution, providing critical insight into the complex equilibrium that exists. researchgate.net This technique helps to bridge the gap between the solid-state material and its behavior in the aqueous environments typical of biological and chemical research.
Elemental Analysis and Spectrophotometric Quantification
Elemental analysis remains a cornerstone for the basic characterization of Ferric Ammonium Citrate, brown. It provides the fundamental data on the percentage composition of iron, nitrogen (from ammonia), and by extension, citric acid. nih.govfao.org These values are critical for quality control and for ensuring that the material conforms to established standards, such as those set by the Food Chemicals Codex (FCC) or the United States Pharmacopeia (USP). lohmann-minerals.com
Spectrophotometric quantification is a widely used, accessible, and reliable method for determining the iron concentration. colostate.edu These methods typically involve the use of a chromogenic agent that forms a colored complex with iron. For example, agents like 1,10-phenanthroline (B135089) or 2,2'-bipyridyl form intensely colored complexes with ferrous iron (Fe²⁺), which can be measured with a spectrophotometer. google.comasdlib.org To ensure all iron is in the ferrous state for measurement, a reducing agent is often added. asdlib.org The absorbance of the solution is directly proportional to the iron concentration, allowing for precise quantification based on a calibration curve. colostate.edu These methods are essential for standardizing solutions and verifying the iron content of research-grade materials. google.comgoogle.com
| Analytical Method | Purpose | Typical Procedure |
| Titration | Quantifies total iron content for elemental analysis. fao.orgfao.org | Dissolution in acid, addition of potassium iodide, and titration of liberated iodine with sodium thiosulfate. fao.org |
| Atomic Absorption Spectroscopy | Determines the concentration of specific elements, including iron and potential trace metal impurities. fao.orgfao.org | The sample is atomized, and the absorption of light by the ground-state iron atoms is measured. fao.org |
| UV-Vis Spectrophotometry | Quantifies iron concentration in a sample. google.comcolostate.edu | Iron is reduced to Fe²⁺ and complexed with a coloring agent (e.g., 1,10-phenanthroline). The absorbance is measured at a specific wavelength (e.g., 510 nm) and compared to standards. google.comcolostate.edu |
Interdisciplinary Research Paradigms and Emerging Applications
The inherent complexity and reactivity of ferric ammonium citrate, brown, position it at the nexus of various scientific disciplines. Its role as a source of ferric ions in a bioavailable form has spurred investigations that transcend traditional chemical studies, leading to synergistic research endeavors and the exploration of novel applications in diverse fields.
Synergistic Research between Coordination Chemistry and Materials Science
The coordination chemistry of iron citrate complexes, including ferric ammonium citrate, provides a foundational platform for the development of advanced materials. The ability of citrate to act as a multidentate ligand, bridging multiple iron centers, is a key feature that is being exploited in materials science.
Recent research has focused on utilizing ferric ammonium citrate as a precursor for the synthesis of iron-based nanomaterials. researchgate.net This approach leverages the compound's solubility and the citrate's role as a capping and stabilizing agent during the formation of nanoparticles. For instance, it has been employed in the preparation of iron oxide nanoparticles, which have applications in magnetic storage media, catalysis, and biomedical imaging. researchgate.net The thermal decomposition of ferric ammonium citrate offers a pathway to produce these materials with controlled size and morphology.
Furthermore, the principles of coordination chemistry inherent in ferric ammonium citrate are being extended to the design of more complex materials such as metal-organic frameworks (MOFs). nih.govrsc.org Iron-based MOFs are of particular interest due to their potential applications in gas storage, separation, and drug delivery. nih.govresearchgate.net The citrate ligand, or derivatives thereof, can be incorporated into these frameworks to create porous structures with specific functionalities. While not a direct component of the final MOF structure in all cases, the study of iron-citrate coordination provides valuable insights into the formation of these advanced materials. nih.govrsc.org
The synergy between coordination chemistry and materials science is evident in the ability to tune the properties of the resulting materials by modifying the coordination environment of the iron ions. This interdisciplinary approach is paving the way for the rational design of novel materials with tailored functionalities, starting from well-understood coordination complexes like ferric ammonium citrate.
Exploration of Novel Mechanistic Pathways in Biological and Environmental Systems
The biological and environmental interactions of ferric ammonium citrate are subjects of ongoing research, revealing novel mechanistic pathways with significant implications.
In biological systems, a prominent area of investigation is the role of iron in a regulated form of cell death known as ferroptosis. nih.govresearchgate.netresearchgate.net Ferric ammonium citrate is frequently used in in-vitro studies to induce ferroptosis by increasing intracellular iron levels. nih.govresearchgate.netresearchgate.netnih.gov This process is characterized by the iron-dependent accumulation of lipid peroxides, leading to cell death. nih.gov Research has shown that ferric ammonium citrate can modulate the expression of key proteins involved in this pathway, such as glutathione (B108866) peroxidase 4 (GPX4). nih.govnih.govselleckchem.com Understanding the mechanisms by which ferric ammonium citrate induces ferroptosis has potential therapeutic applications in cancer treatment, where promoting cancer cell death is a primary goal. nih.govnih.gov
In environmental science, a novel biogeochemical pathway known as anaerobic ammonium oxidation coupled to ferric iron reduction (Feammox) has been identified. nih.govnih.govmdpi.comfrontiersin.orgmdpi.com In this process, ammonium is oxidized using ferric iron as the electron acceptor, contributing to the nitrogen cycle in various ecosystems. nih.govmdpi.commdpi.com While the direct role of the brown form of ferric ammonium citrate in natural Feammox pathways is a subject for further research, its use in laboratory studies helps to elucidate the microbial and chemical mechanisms of this process. nih.gov The potential application of Feammox in wastewater treatment for nitrogen removal is an emerging area of interest, with studies exploring how to optimize this microbial process. nih.govmdpi.commdpi.com
These explorations into novel mechanistic pathways highlight the expanding relevance of ferric ammonium citrate beyond its traditional uses. The compound serves as a valuable tool for investigating fundamental biological and environmental processes, opening up new avenues for research and application.
Table of Compound Compositions:
| Compound Name | Typical Iron Content (%) | Typical Ammonia Content (%) | Typical Citric Acid Content (%) |
| Ferric ammonium citrate, brown | 16.5 - 18.5 | ~9 | ~65 |
| Ferric ammonium citrate, green | 14.5 - 16.0 | ~7.5 | ~75 |
Q & A
Q. What are the critical safety protocols for handling ferric ammonium citrate in laboratory settings?
Ferric ammonium citrate (FAC) requires stringent safety measures due to its irritant properties. Key protocols include:
- Personal Protective Equipment (PPE): Nitrile or natural rubber gloves and Tyvek® suits are recommended to prevent skin contact .
- Ventilation: Use fume hoods or local exhaust systems to maintain airborne concentrations below exposure limits .
- Emergency Measures: Immediate eye wash stations and showers must be accessible. Contaminated clothing should be removed and professionally decontaminated .
- Storage: Label containers clearly and avoid exposure to moisture, which may alter its stability .
Q. How does the chemical composition of ferric ammonium citrate, brown, influence its solubility and reactivity?
FAC-brown is a complex coordination compound with variable stoichiometry, typically represented as [Fe₃(cit)₄H]⁶⁻ or similar trinuclear structures. Its high water solubility (~37.25 g/100 mL) arises from citrate ligands chelating Fe³⁺ ions, forming stable aqueous complexes. The presence of ammonium ions and citrate enhances solubility compared to ferric citrate .
Q. What methodological approaches are used to study FAC’s role in inducing ferroptosis in cancer cells?
FAC induces ferroptosis (iron-dependent cell death) by disrupting the GPX4-GSS/GSR-GGT antioxidant axis. Standard protocols include:
- Cell Culture: Treat non-small-cell lung carcinoma (NSCLC) cells with FAC (e.g., 50–200 µM) under controlled iron conditions .
- Biochemical Assays: Measure lipid peroxidation (malondialdehyde levels) and glutathione depletion via ELISA or fluorescence probes .
- Gene Silencing: Knockdown GPX4 or GGT1 to validate mechanistic pathways .
Q. How does FAC-brown differ from other iron sources (e.g., ferrous sulfate) in biological studies?
Unlike ferrous sulfate, FAC-brown’s citrate ligands enhance iron bioavailability while minimizing oxidative stress. Its defined trinuclear structure ensures consistent iron release kinetics, making it preferable for in vitro models of iron metabolism .
Advanced Research Questions
Q. How can researchers design experiments to investigate FAC-induced iron accumulation in osteoporosis models?
A validated rat model involves:
Q. What explains contradictory data on FAC’s role in bone metabolism (e.g., elevated osteocalcin vs. reduced bone density)?
FAC increases osteocalcin (a bone formation marker) but paradoxically reduces bone density due to:
Q. What advanced analytical techniques characterize FAC’s structural and redox properties?
- X-Ray Diffraction (XRD): Resolves trinuclear [Fe₃(cit)₄H]⁶⁻ clusters in FAC-green and FAC-brown .
- Mössbauer Spectroscopy: Quantifies Fe³⁺ oxidation states and magnetic interactions .
- FTIR: Identifies citrate ligand coordination modes (e.g., carboxylate stretching at ~1600 cm⁻¹) .
- ICP-MS: Measures iron content (20.5–22.5% in FAC-brown) and contaminant metals (Pb ≤0.003%) .
Q. How can dosage optimization address FAC’s dual role in iron supplementation vs. toxicity?
- Dose-Response Studies: Test FAC across gradients (e.g., 50–200 mg/kg) in rodent models to identify thresholds for therapeutic efficacy (e.g., anemia correction) vs. toxicity (e.g., hepatic iron overload) .
- Biomarker Monitoring: Track serum ferritin (iron storage) and hepcidin (iron regulation) to balance supplementation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
